molecular formula C13H20N2 B6332606 2-(4,4-Dimethyl-1-piperidyl)aniline CAS No. 1280642-23-0

2-(4,4-Dimethyl-1-piperidyl)aniline

Cat. No.: B6332606
CAS No.: 1280642-23-0
M. Wt: 204.31 g/mol
InChI Key: UFBNYSQNRWLDGA-UHFFFAOYSA-N
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Description

“2-(4,4-Dimethyl-1-piperidyl)aniline” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3 . This indicates the presence of a piperidine ring and an aniline group in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

As for future directions, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4,4-Dimethyl-1-piperidyl)aniline”, is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Properties

IUPAC Name

2-(4,4-dimethylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBNYSQNRWLDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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